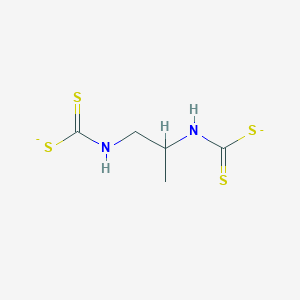
Propylene 1,2-bis(dithiocarbamate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propylene 1,2-bis(dithiocarbamate) is a member of the class of dithiocarbamate anions resulting from the deprotonation of both of the dithiocarbamic acid moieties of propylene 1,2-bis(dithiocarbamic acid). The major species at pH 7.3. It is a conjugate base of a propylene 1,2-bis(dithiocarbamic acid).
Scientific Research Applications
1. Macrocyclic Molecular Rotors
Propylene 1,2-bis(dithiocarbamate) (bdtc) has been used in the synthesis of macrocyclic molecular rotors. For example, compounds synthesized with bdtc ligands exhibited rotational motion within macrocyclic assemblies in the solid state (Torres-Huerta et al., 2014).
2. Copolymer Synthesis
In the field of polymer chemistry, dithiocarbamate derivatives, such as S-tert-alkyl-N,N-alkoxycarbonylalkyldithiocarbamates, have been developed for the synthesis of multiblock copolymers via controlled radical polymerization (Bussels & Koning, 2005).
3. Development of Water-Soluble Polymers
Propylene 1,2-bis(dithiocarbamate) has been utilized in the development of water-soluble polymers, like poly(p-phenylene vinylene) derivatives, making these polymers suitable for environmentally friendly solvent systems (Vandenbergh et al., 2011).
4. Membrane Electrodes
In analytical chemistry, dithiocarbamate derivatives have been employed in creating membrane electrodes for improved selectivity in ion detection, particularly for copper ions (Kamata et al., 1989).
5. Anion Recognition Studies
Propylene 1,2-bis(dithiocarbamate) complexes have been studied for their potential in anion recognition, useful in sensing and environmental monitoring (Vasquez-Ríos et al., 2016).
6. Interlinked Gold Nanoparticle Assemblies
These compounds have been used in the formation of three-dimensional interlinked gold nanoparticle assemblies, exploring their optical and electrical properties, relevant in materials science (Wessels et al., 2004).
properties
Product Name |
Propylene 1,2-bis(dithiocarbamate) |
|---|---|
Molecular Formula |
C5H8N2S4-2 |
Molecular Weight |
224.4 g/mol |
IUPAC Name |
N-[1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate |
InChI |
InChI=1S/C5H10N2S4/c1-3(7-5(10)11)2-6-4(8)9/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11)/p-2 |
InChI Key |
IJIHYLHFNAWUGR-UHFFFAOYSA-L |
Canonical SMILES |
CC(CNC(=S)[S-])NC(=S)[S-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



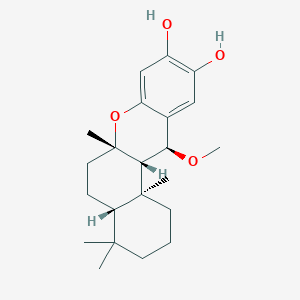




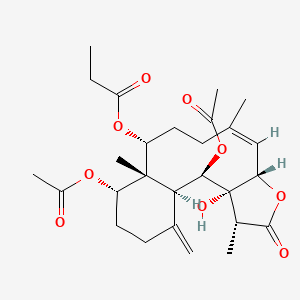
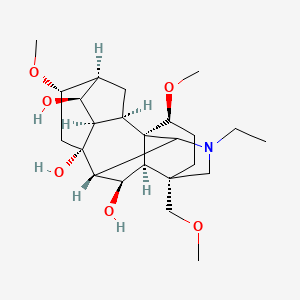
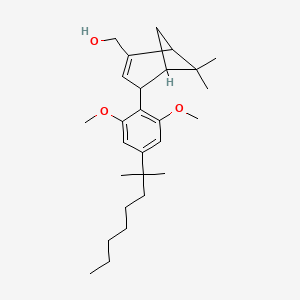
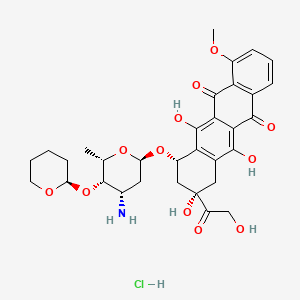
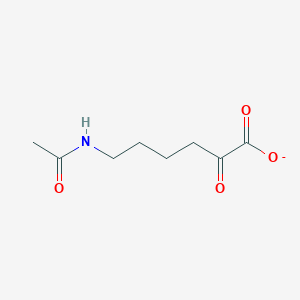
![[(1S,2R,5S,7R,8R,10S,11R,12S)-11-hydroxy-2-(hydroxymethyl)-1,5-dimethyl-13-oxo-9-oxatetracyclo[8.2.1.02,8.05,7]tridecan-12-yl] acetate](/img/structure/B1259895.png)

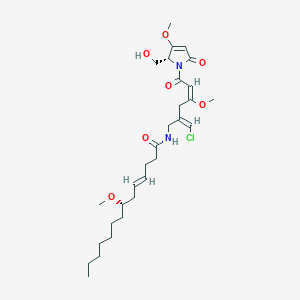
![(2R,13bS)-2-methoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinoline-11,12-diol](/img/structure/B1259899.png)